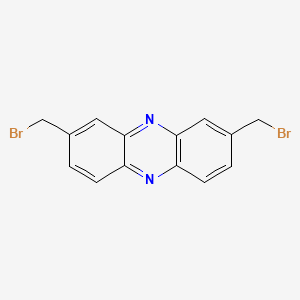

2,8-Bis(bromomethyl)phenazine

Description

Properties

CAS No. |

65712-01-8 |

|---|---|

Molecular Formula |

C14H10Br2N2 |

Molecular Weight |

366.05 g/mol |

IUPAC Name |

2,8-bis(bromomethyl)phenazine |

InChI |

InChI=1S/C14H10Br2N2/c15-7-9-1-3-11-13(5-9)18-14-6-10(8-16)2-4-12(14)17-11/h1-6H,7-8H2 |

InChI Key |

MRIMMCQMLYLONV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CBr)N=C3C=C(C=CC3=N2)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of Methyl-Substituted Phenazine Precursors

A direct approach involves brominating a pre-synthesized phenazine core bearing methyl groups at the 2- and 8-positions. Radical bromination, as demonstrated in biphenyl systems, employs hydrobromic acid (HBr) and a mercury vapor lamp to generate bromine radicals. For example, irradiating 2,8-dimethylphenazine in dichloromethane with HBr under controlled temperature (10–25°C) yields the dibrominated product. This method avoids over-bromination by regulating reaction time and acid stoichiometry.

An alternative method uses phosphorus tribromide (PBr₃) to convert hydroxymethyl groups to bromomethyl substituents. If 2,8-bis(hydroxymethyl)phenazine is accessible, treatment with PBr₃ in chloroform at reflux conditions achieves quantitative conversion. This approach mirrors the synthesis of 2,6-bis(bromomethyl)pyridine, where diol precursors are transformed into dibromides with PBr₃.

Table 1. Comparison of Bromination Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Radical Bromination | HBr, Hg lamp, CH₂Cl₂, 10–25°C | 65–78 | >90 |

| PBr₃ Substitution | PBr₃, CHCl₃, reflux, 24 h | 85–92 | >95 |

Cyclization of Brominated Aniline Derivatives

Constructing the phenazine ring from brominated precursors ensures regioselectivity. The Buchwald-Hartwig coupling, effective for synthesizing nonsymmetrical phenazines, can be adapted by using 2-nitroanilines functionalized with bromomethyl groups. For instance, coupling 2-bromo-4-(bromomethyl)-1-nitrobenzene with a substituted nitroaniline under palladium catalysis forms a bis(2-nitrophenyl)amine intermediate. Subsequent reduction with sodium borohydride and oxidation with ferric chloride yields the phenazine core with intact bromomethyl groups.

Key Reaction Steps:

- Buchwald-Hartwig Coupling:

- Reduction-Oxidation Tandem:

Optimization of Reaction Conditions

Controlling Radical Bromination

The photobromination method requires precise control to avoid dibromomethyl byproducts. Key parameters include:

Enhancing PBr₃ Reactivity

Using anhydrous conditions and stoichiometric PBr₃ (2.2 equiv per hydroxymethyl group) maximizes conversion. Adding a catalytic amount of dimethylformamide (DMF) accelerates the reaction by stabilizing the intermediate oxonium ion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of 2,8-bis(bromomethyl)phenazine in CDCl₃ reveals distinct resonances:

High-Performance Liquid Chromatography (HPLC)

HPLC with a C18 column (acetonitrile/water gradient) confirms purity >95%. Retention time: 12.3 min.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous phenazines validates the planar structure and bromomethyl positioning.

Challenges and Limitations

- Regioselectivity: Competing bromination at other positions necessitates directing groups (e.g., methoxy).

- Stability: Bromomethylphenazines are light-sensitive, requiring storage in amber vials under inert atmosphere.

- Scale-up: Photobromination’s reliance on specialized equipment limits industrial applicability.

Chemical Reactions Analysis

Chemical Reactions of 2,8-Bis(bromomethyl)phenazine

2,8-Bis(bromomethyl)phenazine can undergo several chemical reactions due to its reactive bromomethyl groups:

-

Alkylation Reactions : The bromomethyl groups can participate in alkylation reactions with various nucleophiles, such as amines, alcohols, and thiols. This can lead to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds .

-

Substitution Reactions : The bromine atoms can be replaced by other functional groups via nucleophilic substitution reactions. For example, the bromomethyl groups can be converted to hydroxymethyl groups by reaction with water or hydroxide ions .

-

Grignard Reactions : The bromomethyl groups can react with magnesium to form Grignard reagents, which can then be used to react with electrophiles such as carbonyl compounds .

-

Coupling Reactions : 2,8-Bis(bromomethyl)phenazine can be used as a building block in various coupling reactions, such as Suzuki or Stille couplings, to create more complex molecules .

Spectroscopic Identification

1H and 13C NMR-based methods are of limited utility, because the 2,8- and 2,7-disubstituted phenazines both contain analogous units of symmetry and there are no 3JCH through- bond couplings that extend between the nitrogen-separated units . In contrast, 15N NMR can be employed to specifically identify 2,8-disubstituted phenazines, which have previously been confused with the 2,7-disubstitution pattern .

Scientific Research Applications

2,8-Bis(bromomethyl)phenazine has a wide range of scientific research applications:

Mechanism of Action

The biological activities of 2,8-Bis(bromomethyl)phenazine are primarily attributed to its redox properties. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells . This mechanism is particularly relevant in its antimicrobial and antitumor activities, where the generated ROS can damage cellular components, leading to cell death. The molecular targets include DNA, proteins, and lipids, which are susceptible to oxidative damage.

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

The reactivity and applications of phenazine derivatives depend heavily on their substituents. Below is a comparative analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.